2-(2-cyanoethoxy)ethyl N-(3-chlorophenyl)carbamate
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Overview
Description
2-(2-cyanoethoxy)ethyl N-(3-chlorophenyl)carbamate is a chemical compound with the molecular formula C12H13ClN2O3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a cyano group, an ethoxy group, and a chlorophenyl carbamate moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-cyanoethoxy)ethyl N-(3-chlorophenyl)carbamate typically involves the reaction of 2-(2-cyanoethoxy)ethanol with 3-chlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-cyanoethoxy)ethyl N-(3-chlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
2-(2-cyanoethoxy)ethyl N-(3-chlorophenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-cyanoethoxy)ethyl N-(3-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Chlorpropham (isopropyl N-(3-chlorophenyl)carbamate): A widely used herbicide and plant growth regulator.
2-ethoxyethyl N-(3-chlorophenyl)carbamate: Similar in structure but with an ethoxy group instead of a cyano group.
Uniqueness
2-(2-cyanoethoxy)ethyl N-(3-chlorophenyl)carbamate is unique due to the presence of both cyano and ethoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
6629-50-1 |
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Molecular Formula |
C12H13ClN2O3 |
Molecular Weight |
268.69 g/mol |
IUPAC Name |
2-(2-cyanoethoxy)ethyl N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C12H13ClN2O3/c13-10-3-1-4-11(9-10)15-12(16)18-8-7-17-6-2-5-14/h1,3-4,9H,2,6-8H2,(H,15,16) |
InChI Key |
KJCUVDVCHKWONW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)OCCOCCC#N |
Origin of Product |
United States |
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